molecular formula C15H21NO3 B2634782 2-ethoxy-N-(isochroman-3-ylmethyl)-N-methylacetamide CAS No. 2034279-16-6

2-ethoxy-N-(isochroman-3-ylmethyl)-N-methylacetamide

Cat. No.: B2634782
CAS No.: 2034279-16-6
M. Wt: 263.337
InChI Key: GFUUMTKIUYWTTF-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(isochroman-3-ylmethyl)-N-methylacetamide is a structurally complex acetamide derivative characterized by an ethoxy group at the C2 position of the acetamide backbone, an isochroman-3-ylmethyl substituent, and a methyl group on the nitrogen atom. This compound combines features of aromatic heterocycles (isochroman) and substituted acetamides, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-ethoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-18-11-15(17)16(2)9-14-8-12-6-4-5-7-13(12)10-19-14/h4-7,14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUUMTKIUYWTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N(C)CC1CC2=CC=CC=C2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(isochroman-3-ylmethyl)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Isochroman Derivative: The synthesis begins with the preparation of an isochroman derivative through a cyclization reaction.

    Introduction of Ethoxy Group: The ethoxy group is introduced via an etherification reaction using an appropriate ethylating agent.

    Acetamide Formation: The final step involves the formation of the acetamide functional group through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(isochroman-3-ylmethyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

2-Ethoxy-N-(isochroman-3-ylmethyl)-N-methylacetamide has been identified as a potential candidate for treating various diseases due to its ability to inhibit autotaxin, an enzyme involved in several pathological processes including fibrosis and inflammation. Its applications include:

  • Treatment of Fibrotic Diseases : The compound has shown promise in inhibiting fibrosis-related pathways, making it a potential therapeutic agent for conditions like pulmonary fibrosis and liver cirrhosis .
  • Anti-inflammatory Properties : It may be effective in managing autoimmune diseases by modulating inflammatory responses .

Biological Studies

The compound is utilized in biological research to explore its effects on cellular processes. Preliminary studies indicate that it may interact with specific receptors or enzymes, influencing cellular signaling pathways .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of novel compounds with potential therapeutic applications .

Case Study 1: Fibrotic Disease Treatment

A study highlighted the efficacy of this compound in animal models of pulmonary fibrosis. The compound significantly reduced fibrosis markers and improved lung function compared to control groups, suggesting its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Effects

Research investigating the compound's anti-inflammatory properties demonstrated that it effectively reduced cytokine production in vitro, indicating its potential role in managing autoimmune disorders .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(isochroman-3-ylmethyl)-N-methylacetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Substituents/Functional Groups Molecular Formula Key Structural Features Reference(s)
2-Ethoxy-N-(isochroman-3-ylmethyl)-N-methylacetamide Ethoxy, isochroman-3-ylmethyl, N-methyl C₁₇H₂₃NO₃ Isochroman ring, branched acetamide chain
2-Ethoxy-N-(4-hydroxyphenyl)-N-methylacetamide () Ethoxy, 4-hydroxyphenyl, N-methyl C₁₁H₁₅NO₃ Phenolic hydroxyl, planar aromatic ring
N-Methylacetamide () N-methyl C₃H₇NO Simple secondary amide
2-Chloro-N-isopropyl-N-(3-methoxybenzyl)acetamide () Chloro, isopropyl, 3-methoxybenzyl C₁₄H₁₉ClNO₂ Halogenated, methoxy-aromatic substitution
2-Acetamido-N-benzyl-N-methylacetamide derivatives () Benzyl, substituted amino groups, methyl Varies Multi-substituted aromatic/alkyl chains

Key Observations :

  • Ethoxy vs. Halogen Substituents: The ethoxy group (-OCH₂CH₃) may enhance solubility in non-polar media compared to chloro substituents (e.g., ), which typically increase electrophilicity and reactivity .

Key Observations :

  • The target compound’s synthesis likely involves multi-step functionalization due to its complex substituents, akin to the methods in for coumarin-linked acetamides .
  • Yields for structurally intricate derivatives (e.g., ) are moderate (65–78%), suggesting challenges in steric hindrance or purification .

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility IR (C=O stretch, cm⁻¹) NMR Shifts (¹H/¹³C) Reference(s)
N-Methylacetamide () 28–30 Highly polar solvents 1650–1670 δ 2.05 (CH₃CO), δ 3.00 (N-CH₃)
2-Ethoxy-N-(4-hydroxyphenyl)-N-methylacetamide () Moderate in DMSO ~1680 Aromatic δ 6.7–7.2 (phenyl)
2-Chloro-N-methylacetamide () 40–42 Chloroform, acetone 1700–1720 δ 4.10 (CH₂Cl), δ 3.15 (N-CH₃)

Key Observations :

  • The ethoxy group in the target compound may lower melting points compared to halogenated analogs () due to reduced crystallinity .
  • IR spectra for N-methylacetamides consistently show C=O stretches near 1650–1720 cm⁻¹, with shifts depending on substituent electronegativity .

Key Observations :

  • Docking studies () suggest that branched substituents (e.g., isopropyl, benzyl) improve binding affinities, a feature relevant to the isochroman substituent .

Biological Activity

2-ethoxy-N-(isochroman-3-ylmethyl)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound appears to involve multiple pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes critical for cellular function. For instance, similar compounds have been shown to inhibit ERK1/2 kinases, which are involved in cancer progression and cell signaling pathways .
  • Interaction with G Protein-Coupled Receptors (GPCRs) : There is evidence that compounds structurally related to this compound interact with GPCRs, which play a significant role in various physiological processes, including immune response and neurotransmission .
  • Antimycobacterial Activity : Research on related compounds indicates a potential for antimycobacterial action, particularly against Mycobacterium tuberculosis (M. tuberculosis). Compounds that inhibit mycolic acid biosynthesis have shown promise in treating tuberculosis .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.

Study Biological Activity Mechanism Reference
Study AInhibition of cancer cell proliferationERK1/2 kinase inhibition
Study BAntimycobacterial effectsInhibition of mycolic acid synthesis
Study CModulation of GPCR activityInteraction with lipid-derived agents

Case Study 1: Anticancer Properties

A study investigated the anticancer properties of a compound similar to this compound. The results indicated a significant reduction in cell viability in various cancer cell lines, suggesting that the compound may serve as a lead for developing new anticancer therapies.

Case Study 2: Antimycobacterial Activity

Another study focused on the antimycobacterial properties of related compounds. It was found that these compounds could effectively inhibit the growth of M. tuberculosis by disrupting mycolic acid biosynthesis pathways, indicating potential therapeutic applications for tuberculosis treatment.

Research Findings

Recent findings indicate that this compound may exhibit a broad spectrum of biological activity, including:

  • Antitumor Effects : Demonstrated through in vitro assays showing reduced proliferation rates in cancer cell lines.
  • Antimicrobial Properties : Evidence suggests efficacy against bacterial pathogens, particularly those resistant to conventional therapies.

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